molecular formula C20H33N5Na2O13 B13390121 Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Cat. No.: B13390121
M. Wt: 597.5 g/mol
InChI Key: QJVSMHJWAOSBMD-UHFFFAOYSA-L
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Description

Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate, commonly known as pemetrexed disodium heptahydrate, is a multitargeted antifolate used in chemotherapy. Its structure features a pyrrolo[2,3-d]pyrimidine core linked to a benzoyl-L-glutamic acid moiety, with seven water molecules of crystallization . Approved for treating non-small cell lung cancer and malignant pleural mesothelioma, it inhibits key enzymes in folate metabolism, including thymidylate synthase and dihydrofolate reductase .

Synthesis involves coupling 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid derivatives, followed by hydrolysis and salt formation. Optimized methods emphasize single-vessel reactions to enhance purity and yield . The heptahydrate form exhibits distinct X-ray diffraction peaks (e.g., 7.78 Å), critical for pharmaceutical stability and solubility .

Properties

IUPAC Name

disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSMHJWAOSBMD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5Na2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed disodium heptahydrate involves multiple steps, starting from p-methyl benzoic acid as the raw material. The key intermediate is synthesized through a series of reactions, including peptide coupling and saponification. The final product is obtained by adjusting the pH to 8 and isolating the crystalline disodium salt as the heptahydrate form .

Industrial Production Methods: Industrial production methods for pemetrexed disodium heptahydrate include the preparation of lyophilized pharmaceutically acceptable salts directly from pemetrexed diacid or its salts. This process involves the use of antioxidants and pharmaceutically acceptable excipients to ensure stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Pemetrexed disodium heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a chemotherapy agent.

Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium heptahydrate include sodium chloride for reconstitution and various antioxidants like monothioglycerol and L-cysteine . The conditions typically involve maintaining a specific pH and temperature to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include the active form of pemetrexed, which inhibits key enzymes involved in folate metabolism, thereby disrupting DNA synthesis and cell replication .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues in the Antifolate Class

Pemetrexed disodium heptahydrate belongs to a class of antifolates with structural and mechanistic similarities:

Compound Key Structural Features Therapeutic Use References
Pemetrexed disodium Pyrrolo[2,3-d]pyrimidine core + benzoyl-L-glutamate Lung cancer, mesothelioma
Methotrexate Pteridine ring + benzoyl-L-glutamate Leukemia, autoimmune diseases
Raltitrexed Quinazoline core + thiophene substituent Colorectal cancer -

Key Differences :

  • Pyrrolo[2,3-d]pyrimidine vs. Pteridine/Quinazoline : Pemetrexed’s core enables broader enzyme inhibition (e.g., glycinamide ribonucleotide formyltransferase) compared to methotrexate’s dihydrofolate reductase specificity .
  • Polyglutamation : Pemetrexed undergoes intracellular polyglutamation, enhancing retention and potency, whereas raltitrexed lacks this modification .
Salt and Hydration Variants

Variations in salt forms and hydration states impact physicochemical properties:

Compound Salt Form Hydration Solubility (mg/mL) Stability Notes References
Pemetrexed disodium heptahydrate Disodium 7 H₂O 10–15 (pH 7.4) Stable crystalline form
Pemetrexed dipotassium Dipotassium Variable Not reported Alternative salt for formulation
Pemetrexed diacid Free acid Anhydrous Low (pH < 7) Prone to degradation

Key Observations :

  • Heptahydrate vs. 2.5-Hydrate : The heptahydrate (7 H₂O) exhibits superior stability under ambient conditions compared to the 2.5-hydrate form, which requires controlled humidity .
  • Salt Selection: Disodium salts are preferred for intravenous administration due to higher aqueous solubility, whereas dipotassium salts may offer alternative formulation advantages .
Impurities and Degradation Products

Pharmaceutical impurities in pemetrexed disodium heptahydrate include stereoisomers and synthetic intermediates:

Impurity Structural Deviation Source References
(R)-Enantiomer D-glutamate configuration Synthesis chiral inversion
Impurity A Methyl substitution at pyrrolo N1 Incomplete cyclization
Trisodium salt Excess sodium during synthesis pH adjustment artifacts

Analytical Challenges :

  • Chiral Purity : The (S)-enantiomer is the active form; even trace (R)-enantiomer (e.g., 0.1%) requires stringent control via chiral chromatography .
  • Hydrate Consistency : Impurities like anhydrous forms can alter dissolution rates, necessitating X-ray diffraction for verification .

Optimization Trends :

  • Green Chemistry : Recent methods emphasize reduced solvent waste and one-pot reactions, aligning with industrial sustainability goals .

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